REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1[NH:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.[O:24]1CCC[CH2:25]1>>[F:8][C:6]1[C:5]([CH3:9])=[CH:4][C:3]2[N:10]([CH:11]3[CH2:12][CH2:13][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:15][CH2:16]3)[C:25](=[O:24])[NH:1][C:2]=2[CH:7]=1
|
Name
|
1,1-Dimethylethyl 4-[(2-amino-4-fluoro-5-methylphenyl)amino]-1-piperidinecarboxylate
|
Quantity
|
284 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)F)C)NC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
141 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in THF (5 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then heated at 45° C. for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
to react for 40 min
|
Duration
|
40 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between 10% Na2CO3 aqueous solution and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Organics were dried on MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (EtOAc/pet ether)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N(C(N2)=O)C2CCN(CC2)C(=O)OC(C)(C)C)C=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.68 mmol | |
AMOUNT: MASS | 239 mg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |